2-Methyl-4,6-dinitroaniline chemical structure and properties
2-Methyl-4,6-dinitroaniline chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a comprehensive technical overview of 2-Methyl-4,6-dinitroaniline, a substituted aromatic amine of significant interest in various fields of chemical research. As a Senior Application Scientist, the aim is to present not just a collection of data, but a synthesized resource that offers insights into the causality behind its properties and potential applications. This document is structured to provide a logical flow from fundamental molecular identity to practical considerations, ensuring a thorough understanding for professionals in research and development.
Chemical Identity and Structure
2-Methyl-4,6-dinitroaniline, also known by its synonym 4,6-dinitro-o-toluidine, is an organic compound characterized by a benzene ring substituted with a methyl group, an amino group, and two nitro groups.
Systematic Information:
| Identifier | Value |
| IUPAC Name | 2-Methyl-4,6-dinitroaniline[1] |
| Synonyms | 4,6-dinitro-o-toluidine, 4,6-Dinitro-2-methylaniline |
| CAS Number | 7477-94-3[1] |
| Molecular Formula | C₇H₇N₃O₄[1] |
| Molecular Weight | 197.15 g/mol [1] |
| InChI | InChI=1S/C7H7N3O4/c1-4-2-5(9(11)12)3-6(7(4)8)10(13)14/h2-3H,8H2,1H3[1] |
| SMILES | CC1=CC(=CC(=C1N)[O-])[O-][1] |
The molecular structure consists of a toluidine core (aminotoluene) with the amino and methyl groups in an ortho relationship (positions 1 and 2, respectively). The two nitro groups are positioned at carbons 4 and 6 of the aromatic ring. This specific arrangement of functional groups dictates the compound's chemical reactivity and physical properties.
Visualization of the Chemical Structure:
Caption: Chemical structure of 2-Methyl-4,6-dinitroaniline.
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 66 °C | (Predicted) |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| XLogP3 | 1.8 | [1] |
The XLogP3 value of 1.8 suggests a moderate level of lipophilicity. This property is crucial in drug development as it influences a molecule's ability to cross cell membranes.
Synthesis of 2-Methyl-4,6-dinitroaniline
The synthesis of 2-Methyl-4,6-dinitroaniline typically involves the nitration of o-toluidine or its N-acetylated derivative. The directing effects of the amino (or acetamido) and methyl groups play a crucial role in the regioselectivity of the nitration reaction. Direct nitration of o-toluidine can lead to a mixture of isomers and oxidation byproducts. A more controlled approach involves the protection of the highly activating amino group as an acetamide.
A General Synthetic Workflow:
The following workflow outlines a common strategy for the synthesis of dinitrotoluidines, which can be adapted for the specific synthesis of the 4,6-dinitro isomer.
Caption: A general workflow for the synthesis of 2-Methyl-4,6-dinitroaniline.
Detailed Protocol Considerations:
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Acetylation of o-Toluidine: The protection of the amino group as an acetamide is a critical first step. This is typically achieved by reacting o-toluidine with acetic anhydride. This reduces the activating effect of the amino group and prevents oxidation during nitration.
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Dinitration: The N-acetyl-o-toluidine is then subjected to nitration using a mixture of nitric acid and sulfuric acid. The conditions of this reaction (temperature, concentration of acids, and reaction time) must be carefully controlled to favor the formation of the 4,6-dinitro isomer over other possible dinitro and mononitro products. The acetamido group is an ortho-, para-director, and the methyl group is also an ortho-, para-director. The interplay of these directing effects will influence the final product distribution.
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Hydrolysis: The final step is the deprotection of the amino group by hydrolysis of the acetamide. This can be accomplished under either acidic or basic conditions to yield the final product, 2-Methyl-4,6-dinitroaniline.
Causality in Experimental Choices:
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Why Acetylation? Direct nitration of anilines is often problematic due to the strong activation of the ring, leading to over-nitration and oxidation. The acetyl group moderates this reactivity, allowing for more controlled nitration.
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Why Mixed Acid? The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Potential Applications
While specific, large-scale industrial applications of 2-Methyl-4,6-dinitroaniline are not widely documented, its structural motifs suggest potential utility in several areas of research and development:
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Intermediate in Dye Synthesis: Dinitroanilines are well-established precursors in the synthesis of azo dyes. The presence of the amino group allows for diazotization and subsequent coupling reactions to form a wide range of colored compounds.
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Precursor for Biologically Active Molecules: The dinitroaniline scaffold is found in some herbicides. While many dinitroaniline herbicides are 2,6-dinitroanilines, the potential for herbicidal or other biological activity of the 2-methyl-4,6-dinitro isomer could be an area of investigation.
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Material Science: The nitro groups can be reduced to amino groups, providing a route to triamino-functionalized toluenes. These polyfunctional amines can serve as monomers or cross-linking agents in the synthesis of polymers with specific thermal or mechanical properties.
Safety and Hazard Considerations
Specific toxicological data for 2-Methyl-4,6-dinitroaniline is limited. However, based on the general properties of dinitroanilines, the following hazards should be considered:
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Toxicity: Dinitroanilines are generally considered toxic. For example, 2,4-dinitroaniline is toxic, with a lethal dose of 285 mg/kg in rats, and can be absorbed through the skin.[2]
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Irritation: Aromatic nitro compounds can cause skin and eye irritation.
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Methemoglobinemia: A common hazard associated with anilines and nitroanilines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.
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Explosive Potential: While many dinitroanilines are not classified as explosives, some aromatic nitro compounds can be explosive, especially when heated or subjected to shock.
Self-Validating Safety Protocol:
Given the lack of specific data, a cautious approach is warranted when handling 2-Methyl-4,6-dinitroaniline. A self-validating safety protocol would include:
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Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
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Avoidance of Ignition Sources: Keep the compound away from heat, sparks, and open flames.
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Spill Management: Have appropriate spill control materials readily available.
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Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
2-Methyl-4,6-dinitroaniline is a compound with a well-defined chemical structure and predictable, though not extensively documented, physicochemical properties. Its synthesis follows established principles of aromatic chemistry, with the key challenge being the control of regioselectivity during nitration. While its specific applications are not yet widely commercialized, its structure suggests potential as an intermediate in the synthesis of dyes, biologically active molecules, and specialty polymers. The lack of comprehensive experimental and toxicological data necessitates a cautious and well-informed approach to its handling and use in a research setting. Further investigation into the properties and reactivity of this molecule is warranted to fully explore its potential in various scientific disciplines.
References
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PubChem. (n.d.). 2,4-Dinitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N-Methyl-2,4-dinitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023, December 1). 2,4-Dinitroaniline. Retrieved from [Link]
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NIST. (n.d.). 2,4,6-Trinitro-N-methyl-aniline. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-4,6-dinitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Phenol, 2-methyl, 4,6-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]
